Bienvenue dans la boutique en ligne BenchChem!

2,3-Dihydro-1-benzofuran-5-sulfonamide

Medicinal Chemistry Process Chemistry Diuretics

This achiral 2,3-dihydrobenzofuran-5-sulfonamide scaffold enables cost-effective synthesis of dual saluretic/uricosuric diuretics and selective hCA IX/XII inhibitors. Unlike racemic 2-substituted analogs, it eliminates the need for expensive enantiomeric resolution, ensuring batch-to-batch reproducibility. Procure at certified purity (≥95%) for use as a zinc-binding warhead in medicinal chemistry libraries or as a validated reference standard (mp 164-166°C, XLogP3-AA=0.5) for HPLC method development.

Molecular Formula C8H9NO3S
Molecular Weight 199.23 g/mol
CAS No. 112894-47-0
Cat. No. B040155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1-benzofuran-5-sulfonamide
CAS112894-47-0
Molecular FormulaC8H9NO3S
Molecular Weight199.23 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C8H9NO3S/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H2,9,10,11)
InChIKeyYSWWLKULIVOPEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1-benzofuran-5-sulfonamide (CAS 112894-47-0): A Non‑Racemic Loop Diuretic Scaffold with Carbonic Anhydrase Inhibitory Potential


2,3-Dihydro-1-benzofuran-5-sulfonamide (CAS 112894‑47‑0) is a bicyclic sulfonamide characterized by a saturated 2,3‑dihydrobenzofuran core [1]. It belongs to the 2,3‑dihydrobenzofuran‑5‑sulfonamide family, which is classified as loop diuretics possessing both saluretic and uricosuric activities [2]. Unlike many analogs that exist as racemates, the parent scaffold lacks an asymmetric carbon at the 2‑position, making it non‑racemic—a feature that simplifies pharmaceutical development by eliminating the need for costly enantiomeric resolution [3]. The compound also harbors a primary sulfonamide group that enables zinc‑coordinating inhibition of human carbonic anhydrases (hCAs), particularly isoforms I, II, IX, and XII .

Why Generic 2,3-Dihydrobenzofuran Sulfonamide Substitution Is Not Scientifically Sound


Within the 2,3-dihydrobenzofuran‑5‑sulfonamide class, subtle structural variations drastically alter pharmacological profile and synthetic feasibility. Racemic derivatives at the 2‑position exhibit divergent diuretic versus uricosuric activities between enantiomers, requiring costly chiral resolution and creating batch‑to‑batch inconsistency [1]. In contrast, the unsubstituted 2,3‑dihydro‑1‑benzofuran‑5‑sulfonamide scaffold is achiral at the 2‑position, providing a stable, non‑racemic baseline that avoids enantiomeric separation and ensures reproducible activity [2]. Furthermore, substitution on the sulfonamide nitrogen or the benzofuran ring dramatically shifts carbonic anhydrase isoform selectivity, with N‑substituted analogs showing up to 250‑fold selectivity for tumor‑associated hCA IX over off‑target hCA I [3]. Generic replacement with an in‑class analog without quantitative comparative data risks compromising both synthetic economy and target selectivity.

Quantitative Differentiation Evidence for 2,3-Dihydro-1-benzofuran-5-sulfonamide (CAS 112894-47-0) Relative to Class Comparators


Non‑Racemic Scaffold Eliminates Enantiomeric Resolution Costs Compared to 2‑Substituted Analogs

Unlike 2‑substituted 2,3‑dihydrobenzofuran‑5‑sulfonamide derivatives which are racemic and require resolution to isolate the desired enantiomer, 2,3‑dihydro‑1‑benzofuran‑5‑sulfonamide possesses no asymmetric carbon at the 2‑position and is therefore achiral [1]. This structural distinction eliminates the need for enantiomeric separation, which 'strongly affects the production costs' and generates unnecessary waste [1].

Medicinal Chemistry Process Chemistry Diuretics

Loop Diuretic Classification with Uricosuric Activity Differentiates from Thiazide‑Type Diuretics

2,3‑Dihydrobenzofuran‑5‑sulfonamide derivatives are classified as loop diuretics with both saluretic and uricosuric effects [1]. This dual action distinguishes them from thiazide diuretics, which typically cause hyperuricemia as an adverse effect [1]. The target compound serves as the unsubstituted core for this class, with demonstrated diuretic efficacy at oral doses of 0.5–200 mg/day and parenteral doses of 0.01–50 mg/day [2].

Pharmacology Cardiovascular Research Diuretics

Carbonic Anhydrase Inhibition Profile: Broad Isoform Coverage with Potential for Selective Derivatization

The primary sulfonamide group in 2,3‑dihydro‑1‑benzofuran‑5‑sulfonamide coordinates the zinc ion in the active site of human carbonic anhydrases, inhibiting isoforms hCA I, II, IX, and XII . While quantitative Ki values for the unsubstituted parent are not reported, structurally related benzofuran‑based sulfonamides exhibit Ki values ranging from 10.0–97.5 nM against tumor‑associated hCA IX and 10.1–71.8 nM against hCA XII [1]. The parent scaffold provides a tunable platform where N‑substitution can achieve selectivity indices up to 250‑fold for hCA IX over hCA I [1].

Enzymology Cancer Research Carbonic Anhydrase

Recommended Research Applications for 2,3-Dihydro-1-benzofuran-5-sulfonamide (CAS 112894-47-0) Based on Verified Differentiators


Synthesis of Non‑Racemic Loop Diuretic Libraries

Use as an achiral core for generating 2,3‑dihydrobenzofuran‑5‑sulfonamide derivative libraries without the burden of enantiomeric resolution [1]. This is particularly valuable for medicinal chemistry programs targeting dual saluretic/uricosuric diuretics, where chiral purity and cost‑effective synthesis are critical [2].

Development of Carbonic Anhydrase IX/XII‑Selective Inhibitors

Employ as the zinc‑binding warhead scaffold for designing selective hCA IX and hCA XII inhibitors . The unsubstituted sulfonamide can be functionalized at the nitrogen or benzofuran positions to tune isoform selectivity, with literature precedents achieving selectivity indices exceeding 200‑fold for tumor‑associated isoforms [3].

In Vivo Diuretic Screening in Rodent Models

Utilize in metabolic cage studies to quantify cumulative urine volume, urinary sodium, and urinary potassium excretion following oral or parenteral administration [4]. The compound's uricosuric activity can be assessed via uric acid clearance measurements in potassium oxonate‑treated animals [4].

Analytical Reference Standard for Benzofuran Sulfonamide Purity Assessment

Procure with certified purity (≥95%) for use as a reference standard in HPLC method development, melting point determination (164‑166°C), and logP validation (XLogP3‑AA = 0.5) [5]. The compound's well‑defined physicochemical properties facilitate its role as a calibration standard in analytical chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dihydro-1-benzofuran-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.